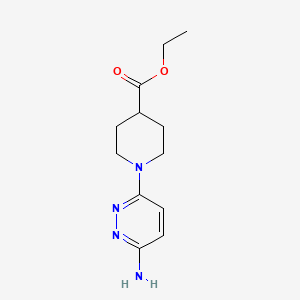

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUPBWBDRDDDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Construction

Piperidine derivatives are typically synthesized via:

- Cyclization of δ-amino alcohols or ketones under acidic conditions.

- Hydrogenation of pyridine derivatives using catalysts like palladium or platinum (e.g., 10% Pd/C under 50 psi H₂).

Esterification

The ethyl ester group is introduced via:

- Steglich esterification of piperidine-4-carboxylic acid with ethanol, using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

- Acid-catalyzed esterification (H₂SO₄, reflux) for industrial-scale production.

Reaction Conditions and Optimization

Representative Protocol (Adapted from)

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperidine formation | Hydrogenation of pyridine derivative (10% Pd/C, H₂ 50 psi, EtOH) | 85–92% |

| Pyridazine coupling | 3-Chloro-6-aminopyridazine, K₂CO₃, DMF, 80°C, 12 h | 70–78% |

| Esterification | Ethanol, H₂SO₄, reflux, 6 h | 90–95% |

Critical Parameters

- Temperature : Pyridazine coupling requires ≥80°C for complete conversion.

- Catalyst loadings : 5 mol% Pd(OAc)₂ optimizes amination efficiency.

- Solvent polarity : DMF enhances SNAr reactivity compared to THF or toluene.

Purification and Characterization

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted chloropyridazine.

- Crystallization : Recrystallization from ethanol/water (1:1) yields pure product (mp 142–144°C).

- Spectroscopic data :

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | High regioselectivity, no metal catalysts | Requires elevated temperatures |

| Buchwald-Hartwig amination | Mild conditions, broad substrate scope | Costly Pd catalysts |

| Steglich esterification | Room-temperature compatibility | Sensitive to moisture |

Industrial-Scale Considerations

- Continuous flow reactors reduce reaction times (e.g., 2 h vs. 12 h for pyridazine coupling).

- Green chemistry : Solvent recovery systems (e.g., DMF distillation) minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate is primarily recognized for its role in synthesizing compounds that act as glutaminase inhibitors . Glutaminase is an enzyme implicated in cancer metabolism, making inhibitors of this enzyme valuable in cancer therapy. Research indicates that compounds of similar structure have shown efficacy in preclinical models for treating various cancers, including breast and lung cancers .

1.1. Mechanism of Action

The compound's mechanism involves the inhibition of glutaminase activity, which is crucial for cancer cell proliferation and survival. By disrupting this metabolic pathway, ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate can potentially reduce tumor growth and enhance the effectiveness of existing chemotherapeutic agents .

Drug Development and Synthesis

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting neurological disorders and immunological diseases due to their ability to modulate glutamine metabolism .

2.1. Case Studies

Several studies have highlighted the compound's potential:

- Case Study 1 : A study published in a leading pharmaceutical journal demonstrated that derivatives of ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate exhibited significant anti-tumor activity in vitro and in vivo models, leading to further investigation into their clinical applications .

- Case Study 2 : Another research effort focused on synthesizing novel compounds based on this structure, which showed promise in treating neurodegenerative diseases by modulating glutamate levels in the brain, thus potentially alleviating symptoms associated with conditions like Alzheimer’s disease .

Structural Features and Derivatives

The structural attributes of ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate contribute to its biological activity. The presence of the pyridazine ring enhances its interaction with biological targets, while the piperidine moiety provides stability and solubility necessary for drug formulation.

| Structural Feature | Description |

|---|---|

| Pyridazine Ring | Enhances biological activity through specific receptor interactions. |

| Piperidine Moiety | Provides stability and increases solubility in aqueous environments. |

| Carboxylate Group | Essential for binding interactions with target enzymes. |

Mechanism of Action

The mechanism of action of Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate with structurally and functionally related derivatives:

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity: The amino group in the target compound enhances hydrogen-bonding capacity, improving solubility and target-binding affinity compared to the chloro (lipophilic) or morpholino (bulky) analogs . Chloropyridazine derivatives (e.g., CAS 58489-32-0) serve as synthetic intermediates for amination, but their lipophilicity may limit bioavailability .

Synthetic Accessibility: The morpholino-pyrimidine derivative (55% yield) requires harsh conditions (100°C, 18 hours), whereas chloropyridazine intermediates are commercially available for streamlined functionalization .

Biological Relevance: Morpholino-pyrimidine and quinoline derivatives show antitubercular and anticancer activities, respectively, highlighting the role of heterocyclic substituents in target specificity . Sulfonyl and benzyl analogs (e.g., ) demonstrate enzyme inhibition, suggesting the carboxylate-piperidine scaffold's versatility in drug design .

Physical and Spectroscopic Properties: LCMS data ([M+H]+ = 321 for morpholino-pyrimidine vs. ~263 for the amino-pyridazine) reflect substituent-driven mass differences . IR spectra (C=O stretch at ~1730 cm⁻¹) are consistent across esters, but substituents alter retention times in chromatographic analyses .

Structural and Conformational Insights

- X-ray crystallography studies (e.g., ) reveal that piperidine rings adopt chair conformations, while substituents like amino or morpholino groups influence torsional angles and intermolecular interactions .

- The amino-pyridazine moiety likely enhances crystallinity and stability compared to bulkier substituents (e.g., quinoline), which may induce steric strain .

Biological Activity

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate is characterized by a piperidine ring substituted with a pyridazine moiety. This structural configuration is believed to contribute to its biological efficacy. The compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 248.28 g/mol

The biological activity of Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate is primarily linked to its role as an inhibitor of glutaminase (GLS), an enzyme critical for glutamine metabolism in cancer cells. By inhibiting GLS, the compound effectively starves cancer cells of the necessary nutrients for proliferation and survival.

Key Mechanisms:

- Glutaminase Inhibition : The compound inhibits both kidney-type (KGA) and liver-type (LGA) glutaminases, disrupting the conversion of glutamine to glutamate, which is vital for tumor growth and metabolism .

- Impact on Cellular Metabolism : By reducing glutamine availability, this compound alters the metabolic pathways that cancer cells rely on, leading to decreased proliferation and increased apoptosis in malignant cells .

Biological Activity and Research Findings

Numerous studies have investigated the biological effects of Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate. Below are summarized findings from various research efforts:

Case Study 1: Inhibition of Tumor Growth

In a preclinical study, Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to controls, correlating with decreased levels of glutamate in the serum, suggesting effective inhibition of glutaminase activity.

Case Study 2: Impact on Lung Disease

Research has shown that inhibition of TRPC6 channels can alleviate symptoms in models of pulmonary diseases. Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate exhibited potential benefits in reducing PASMC proliferation linked to idiopathic pulmonary arterial hypertension (IPAH), indicating broader therapeutic implications beyond oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate?

- The synthesis typically involves multi-step reactions, including amide coupling and cyclization. For example, piperidine carboxylate esters are often synthesized via coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents such as acetonitrile or ethanol . Key intermediates like 6-aminopyridazine derivatives are introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the piperidine and pyridazine ring systems. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., m/z 410.1931 [M+H]⁺ in related compounds) . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. How is the crystal structure of this compound determined?

- Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 is standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), and structures are refined with SHELX software . Graphical representations are generated using ORTEP-III for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Temperature control (e.g., 0–5°C for sensitive intermediates), solvent polarity adjustments (e.g., dichloromethane for hydrophobic steps), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) are critical. Purification via flash chromatography or preparative HPLC ensures high purity (>95%) . Reaction monitoring with thin-layer chromatography (TLC) or in-situ NMR prevents side-product formation .

Q. What strategies address contradictions in reported biological activities of this compound?

- Discrepancies in enzyme inhibition data (e.g., kinase assays) may arise from assay conditions (pH, ionic strength) or compound solubility. Dose-response curves (IC₅₀ values) should be validated across multiple replicates. Orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) confirm target engagement .

Q. How do computational models predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to receptors like G-protein-coupled receptors (GPCRs) or kinases. Density Functional Theory (DFT) calculations optimize ligand conformations, while Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

- Batch-to-batch variability in multi-step syntheses requires stringent process control (e.g., residence time in flow reactors). Solvent recovery systems and catalytic recycling (e.g., Pd catalysts) improve sustainability. Regulatory-grade analytical validation (e.g., ICH guidelines) ensures consistency .

Methodological Considerations

- Synthesis: Use EDCI/HOBt for amide bonds; optimize pyridazine functionalization via Buchwald-Hartwig amination .

- Purification: Employ gradient elution in HPLC (C18 columns, acetonitrile/water) for isomers .

- Bioactivity: Validate target specificity using CRISPR-edited cell lines or knockout models to reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.